

Technical Guide: Physicochemical Properties of 2-Ethyl-4-methylthiazole (CAS 15679-12-6)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Ethyl-4-methylthiazole

Cat. No.: B098465

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties of **2-Ethyl-4-methylthiazole**, identified by the CAS number 15679-12-6. This heterocyclic compound is a key aroma component found in various foods and is widely used as a flavoring and fragrance agent. This document summarizes its key physical and chemical data in a structured format, details the experimental protocols for their determination, and includes a representative experimental workflow. While primarily used in the flavor and fragrance industry, understanding its physicochemical profile is crucial for its application in various research and development contexts.

Physicochemical Data

The following tables summarize the key physicochemical properties of **2-Ethyl-4-methylthiazole**.

Table 1: General and Physical Properties

Property	Value	Reference
Molecular Formula	C ₆ H ₉ NS	ChemScene[1]
Molecular Weight	127.21 g/mol	PubChem[2]
Appearance	Colorless to pale yellow liquid	Sigma-Aldrich
Odor	Nutty, green, roasted, meaty	Chemical Bull[3]
Density	1.026 g/mL at 25 °C	Sigma-Aldrich
Boiling Point	161-162 °C at 760 mmHg	Sigma-Aldrich
Refractive Index	n _{20/D} 1.505	Sigma-Aldrich
Flash Point	54 °C (129.2 °F) - closed cup	Sigma-Aldrich

Table 2: Solubility and Partitioning

Property	Value	Reference
Water Solubility	Slightly soluble	The Good Scents Company[4]
Solubility in Organic Solvents	Soluble in alcohol	The Good Scents Company[4]
LogP (Octanol-Water Partition Coefficient)	2.2 (estimated)	The Good Scents Company[4]

Experimental Protocols

This section outlines the general experimental methodologies for determining the key physicochemical properties of liquid organic compounds like **2-Ethyl-4-methylthiazole**.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and effective method for determining the boiling point of a small sample of liquid is the capillary method.[5]

Apparatus:

- Thiele tube or similar heating apparatus
- Thermometer
- Small test tube
- Capillary tube (sealed at one end)
- Heat source (e.g., Bunsen burner or heating mantle)
- Liquid sample (**2-Ethyl-4-methylthiazole**)

Procedure:

- A small amount of the liquid sample is placed into the small test tube.
- The capillary tube, with its open end downwards, is placed into the test tube containing the liquid.
- The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
- The assembly is placed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
- The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- The heating is stopped when a steady stream of bubbles is observed.
- The liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[\[5\]](#)

Measurement of Density

Density is the mass of a substance per unit volume. For liquids, it is commonly measured using a pycnometer or a hydrometer.[\[6\]](#)

Apparatus:

- Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary fine bore)
- Analytical balance
- Water bath for temperature control
- Liquid sample

Procedure:

- The clean, dry pycnometer is weighed empty.
- The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped from the outside.
- The filled pycnometer is weighed.
- The pycnometer is emptied, cleaned, and filled with a reference substance of known density (e.g., distilled water) at the same temperature.
- The filled pycnometer with the reference substance is weighed.
- The density of the sample is calculated using the masses and the known density of the reference substance.[\[6\]](#)

Measurement of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a substance and is commonly measured using a refractometer.[\[7\]](#)

Apparatus:

- Abbe refractometer
- Light source (typically a sodium lamp)
- Dropper

- Liquid sample
- Constant temperature water bath

Procedure:

- The refractometer is calibrated using a standard substance with a known refractive index (e.g., distilled water).
- A few drops of the liquid sample are placed on the prism of the refractometer.
- The prism is closed, and the light source is switched on.
- The user looks through the eyepiece and adjusts the controls until the boundary line between the light and dark fields is sharp and centered on the crosshairs.
- The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.[\[7\]](#)

Determination of Flash Point (Closed-Cup Method)

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. The closed-cup method is commonly used for volatile liquids.[\[8\]](#)[\[9\]](#)

Apparatus:

- Pensky-Martens closed-cup tester or similar apparatus
- Thermometer
- Ignition source (e.g., a small flame or an electric spark)
- Liquid sample

Procedure:

- The sample cup of the apparatus is filled with the liquid sample to the specified level.
- The lid is closed, and the apparatus is heated at a slow, constant rate.

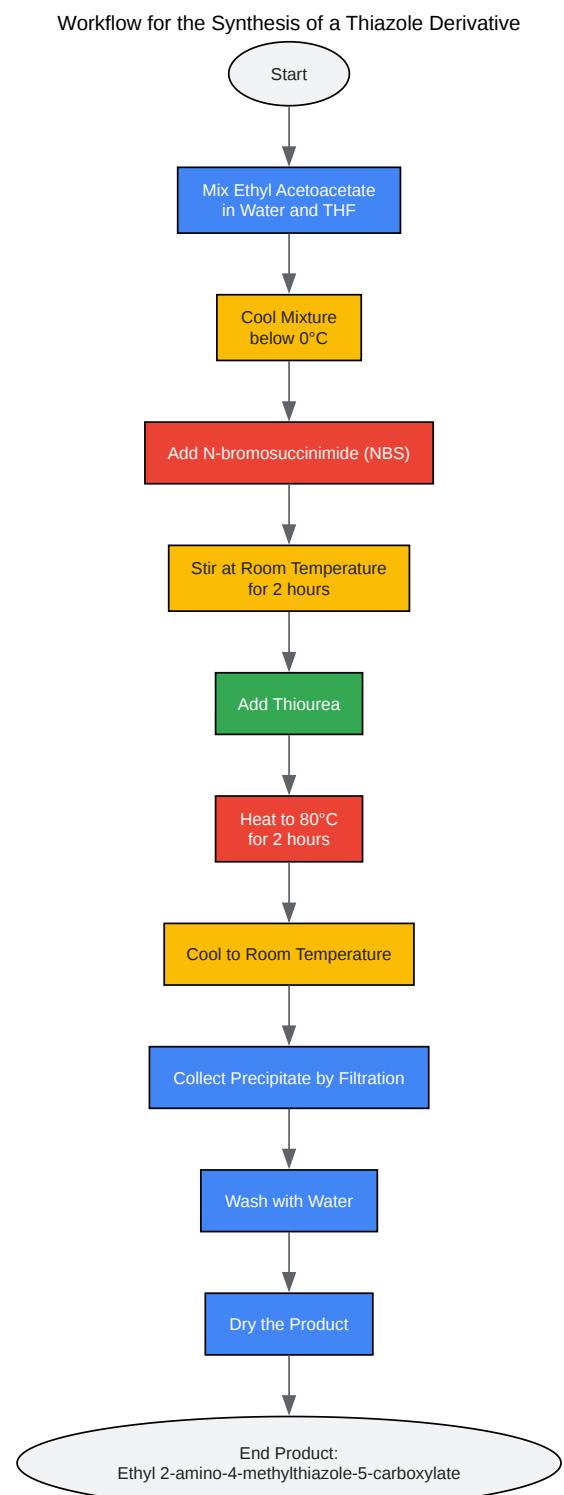
- At regular temperature intervals, the ignition source is applied to the opening in the lid.
- The temperature at which a brief flash or flame is observed inside the cup is recorded as the flash point.[9]

Determination of Water Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Apparatus:

- Test tubes
- Graduated cylinder or pipette
- Vortex mixer or shaker
- Liquid sample and distilled water


Procedure:

- A known volume or mass of the liquid sample is added to a test tube.
- A measured volume of distilled water is added incrementally to the test tube.
- After each addition, the mixture is vigorously agitated (e.g., using a vortex mixer) for a set period.
- The mixture is allowed to stand and is visually inspected for the presence of a single phase (soluble) or two distinct phases (insoluble or partially soluble). The observation of cloudiness or the formation of an emulsion can indicate partial solubility.[10][11]

Experimental Workflow Visualization

The following diagram illustrates a general one-pot synthesis of a thiazole derivative, specifically ethyl 2-amino-4-methylthiazole-5-carboxylate, which shares the thiazole core with

2-Ethyl-4-methylthiazole. This serves as a representative experimental workflow in the synthesis of such compounds.[\[12\]](#)

[Click to download full resolution via product page](#)

Synthesis workflow for a thiazole derivative.

Safety Information

2-Ethyl-4-methylthiazole is a flammable liquid and vapor. It is harmful if swallowed and causes skin and serious eye irritation.[\[13\]](#) Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area, away from heat, sparks, and open flames. [\[13\]](#) For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[\[14\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. 2-Ethyl-4-methyl thiazole | C6H9NS | CID 27440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-ethyl-4-methylthiazole Cas 15679-09-1 | Flavor & Fragrance Exporter [chemicalbull.com]
- 4. 2-ethyl-4-methyl thiazole, 15679-12-6 [thegoodsentscompany.com]
- 5. Video: Boiling Points - Concept [jove.com]
- 6. calnesis.com [calnesis.com]
- 7. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 8. Closed Cup Flash Point Test Method: An Overview - zeal [zealinstruments.com]
- 9. Flash Point - Prime Process Safety Center [primeprocesssafety.com]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. chem.ws [chem.ws]
- 12. tandfonline.com [tandfonline.com]

- 13. [vigon.com](#) [vigon.com]
- 14. [fishersci.com](#) [fishersci.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 2-Ethyl-4-methylthiazole (CAS 15679-12-6)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b098465#cas-number-15679-12-6-physicochemical-data\]](https://www.benchchem.com/product/b098465#cas-number-15679-12-6-physicochemical-data)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com